molecular formula C18H12FNO3 B5421322 4-(4-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione

4-(4-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione

Cat. No.: B5421322
M. Wt: 309.3 g/mol
InChI Key: SFASGBJSIWKHSF-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is a heterocyclic compound that features a pyranoquinoline core structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, synthetic organic chemistry, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.

Major Products Formed

Scientific Research Applications

4-(4-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is unique due to its specific structural features, which confer distinct biological activities and synthetic versatility. Its fluorophenyl group and pyranoquinoline core make it a valuable compound for various applications in medicinal and synthetic chemistry .

Properties

IUPAC Name

4-(4-fluorophenyl)-4,6-dihydro-3H-pyrano[3,2-c]quinoline-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FNO3/c19-11-7-5-10(6-8-11)13-9-15(21)23-17-12-3-1-2-4-14(12)20-18(22)16(13)17/h1-8,13H,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFASGBJSIWKHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C3=CC=CC=C3NC2=O)OC1=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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